molecular formula C7H14N2 B7988271 (S)-5-Methyl-4,7-diazaspiro[2.5]octane

(S)-5-Methyl-4,7-diazaspiro[2.5]octane

Cat. No.: B7988271
M. Wt: 126.20 g/mol
InChI Key: GTHJQZQEVPMZDK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Methyl-4,7-diazaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure with nitrogen atoms at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material. The synthetic route includes several steps such as cyclization and reduction reactions. One method involves the reaction of benzylamine and ethyl bromoacetate to form 2-(benzylamino) ethyl acetate, followed by cyclization and reduction to yield the desired spirocyclic compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The steps are designed to be simple, stable, and environmentally friendly, making the process suitable for large-scale production. The overall yield of the four-step reaction can reach up to 70% .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

(S)-5-Methyl-4,7-diazaspiro[2.5]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antitumor activity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which (S)-5-Methyl-4,7-diazaspiro[2.5]octane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Methyl-4,7-diazaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the 4 and 7 positions. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5S)-5-methyl-4,7-diazaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHJQZQEVPMZDK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC2(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.